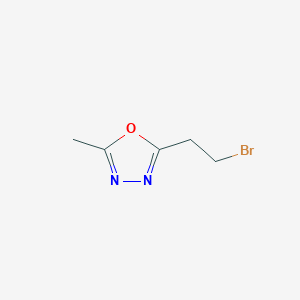

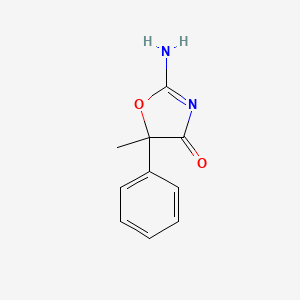

![molecular formula C23H30ClN5O B2381254 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877791-71-4](/img/structure/B2381254.png)

5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

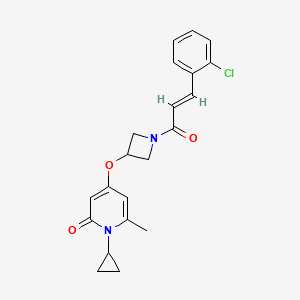

This compound is a potent and selective FLT3 inhibitor with good pharmaceutical properties, excellent PK profile, and superior efficacy and tolerability in tumor xenograft models . It has demonstrated a desirable safety and PK profile in humans and is currently in phase II clinical trials .

Molecular Structure Analysis

The molecular structure of this compound involves a pyrazole nucleus, which provides important pi-CH (2) interactions with the kinase . The tert-butyl group remains a critical binding element by occupying a lipophilic domain in the kinase which is exposed upon rearrangement of the activation loop .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 413.95. Other properties such as solubility, melting point, boiling point, etc., are not explicitly mentioned in the search results.Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Research has been conducted on the synthesis of imidazoazines, including pyrazolo[1,5-a]pyrimidine derivatives, via flash vacuum thermolysis of tert-butylimines, indicating a method for synthesizing complex heterocyclic structures like the compound (Katarzyna et al., 2017).

- Another study focused on the synthesis of pyrazole derivatives with potential antimicrobial and anticancer properties, showcasing the biological relevance of pyrazolo[1,5-a]pyrimidin derivatives (Hafez et al., 2016).

Potential Biological Applications

- Benzopyranylamine compounds, including those with morpholine and pyrimidine moieties, have been investigated for their anti-tumor properties, highlighting the therapeutic potential of similar complex molecules (Jurd, 1996).

- The exploration of tert-butyl as a protecting group in pyrazole syntheses suggests strategies for the synthesis and modification of pyrazolo[1,5-a]pyrimidin derivatives, which may enhance their stability and reactivity for further research applications (Pollock & Cole, 2014).

Synthesis and Application Methodologies

- A study on the efficient synthesis of functionalized dihydropyrimidinones using MoO2Cl2 as a catalyst might offer insights into novel synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives and their functionalization (Guggilapu et al., 2016).

- Reactions of certain dithiazoles with primary and secondary alkylamines have been explored, potentially providing a foundation for understanding the reactivity of nitrogen-containing heterocycles like the compound (Lee & Kim, 1993).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30ClN5O/c1-16-21(17-5-7-18(24)8-6-17)22-26-19(23(2,3)4)15-20(29(22)27-16)25-9-10-28-11-13-30-14-12-28/h5-8,15,25H,9-14H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDWQANCMKTKPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)NCCN4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

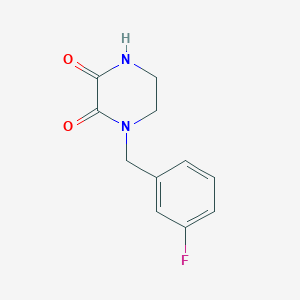

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide](/img/structure/B2381173.png)

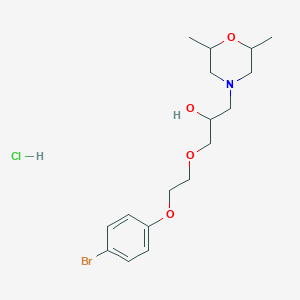

![diethyl (E,4E)-4-[amino-[4-(2,6-dimethylphenyl)piperazin-1-yl]methylidene]-2-cyanopent-2-enedioate](/img/structure/B2381175.png)

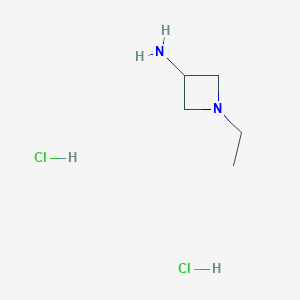

![(Z)-(1-{[1,1'-biphenyl]-4-yl}-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)ethylidene)({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine](/img/structure/B2381178.png)

![1-(4-Chlorophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea](/img/structure/B2381183.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide hydrochloride](/img/structure/B2381194.png)